Technical Whitepaper: 2,4-Dichloropyridine-5-boronic Acid Hydrate
Technical Whitepaper: 2,4-Dichloropyridine-5-boronic Acid Hydrate
This technical guide details the chemical identity, reactivity profile, and application protocols for 2,4-Dichloropyridine-5-boronic acid hydrate , a critical intermediate in medicinal chemistry for accessing multi-substituted pyridine scaffolds.
Optimizing Sequential Functionalization in Drug Discovery
Executive Summary
2,4-Dichloropyridine-5-boronic acid hydrate (CAS: 1072952-26-1 ) acts as a trifunctional scaffold, offering three distinct sites for chemical modification: the boronic acid moiety (C5) and two electrophilic chlorine substituents (C2, C4).[1][2][3] This unique architecture allows researchers to construct complex heteroaryl systems via sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This guide provides the specifications, stability data, and validated protocols required to utilize this building block effectively while mitigating risks such as protodeboronation and self-polymerization.
Chemical Identity & Specifications
The "hydrate" designation is critical. Boronic acids frequently exist in an equilibrium between the monomeric acid, the trimeric boroxine (anhydride), and the hydrate. Commercial supplies are often stabilized as the hydrate to prevent erratic stoichiometry during weighing.
Core Data Table
| Parameter | Specification |
| Product Name | 2,4-Dichloropyridine-5-boronic acid hydrate |
| CAS Number (Hydrate) | 1072952-26-1 |
| CAS Number (Anhydrous) | 1070893-11-6 |
| Molecular Formula | C₅H₆BCl₂NO₃ (Hydrate) / C₅H₄BCl₂NO₂ (Anhydrous) |
| Molecular Weight | 209.82 g/mol (Hydrate) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in non-polar solvents.[1][4][5] |
| Storage | 2–8°C, Hygroscopic. Store under inert gas (Argon/Nitrogen). |
Structural Equilibrium
The compound does not exist as a static monomer in solid state. It forms a hydrogen-bonded network involving water molecules (hydrate) or dehydrates to form a cyclic boroxine trimer.
Figure 1: The dynamic equilibrium between the commercial hydrate form, the reactive monomer, and the boroxine trimer.
Synthetic Utility & Selectivity Landscape
The primary value of this scaffold lies in its orthogonal reactivity . The boronic acid allows for immediate C-C bond formation, while the two chlorides remain available for subsequent differentiation.
The Selectivity Challenge
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Site C5 (Boronic Acid): Reacts via Suzuki-Miyaura coupling.[6]
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Risk:[7]Self-Coupling. Since the molecule contains both a nucleophile (Boron) and electrophiles (Chlorines), it can polymerize if the catalyst activates the C2/C4 chlorides before the external electrophile reacts.
-
-
Site C4 (Chloride): Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) due to the para-position relative to the pyridine nitrogen.
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Site C2 (Chloride): Less reactive in SNAr but active in metal-catalyzed couplings (e.g., Buchwald-Hartwig or Suzuki).
Strategic Workflow
To maximize yield and purity, the following reaction order is recommended:
Figure 2: The optimal sequential functionalization pathway, prioritizing C5-coupling followed by C4-substitution.
Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Couple the boronic acid to an aryl halide without disturbing the C2/C4 chlorides or causing self-polymerization.
Mechanism of Control:
-
Electrophile Selection: Use Aryl-Iodides or Aryl-Bromides. Do not use Aryl-Chlorides, as they compete with the internal chlorides.
-
Base Selection: Use weak bases (Na₂CO₃ or K₃PO₄) to avoid hydrolyzing the chlorides.
Step-by-Step Methodology:
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Reagent Prep: In a reaction vial, combine:
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2,4-Dichloropyridine-5-boronic acid hydrate (1.1 equiv)[1]
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Target Aryl Bromide (1.0 equiv)
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Pd(dppf)Cl₂·DCM (0.03–0.05 equiv) — Chosen for high activity and stability.
-
Potassium Carbonate (2.0 equiv)
-
-
Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).
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Note: Water is essential to solubilize the base and activate the boronic acid.
-
-
Reaction: Seal and heat to 80°C for 4–12 hours.
-
Monitoring: Monitor via LC-MS.[4] Look for the disappearance of the Aryl Bromide.
-
Self-Validation: If you observe a mass corresponding to the dimer of the starting material, the catalyst loading is too high or the external electrophile is too unreactive.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
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Purification: Flash chromatography (Hexane/EtOAc). The product (5-Aryl-2,4-dichloropyridine) is typically stable on silica.
Protocol B: C4-Selective SNAr Displacement
Objective: Selectively substitute the C4-chloride on the Suzuki product.
-
Dissolution: Dissolve the 5-Aryl-2,4-dichloropyridine (from Protocol A) in anhydrous THF or DMF.
-
Nucleophile Addition: Add the amine (1.1 equiv) and DIPEA (1.5 equiv).
-
Conditions:
-
Aliphatic Amines: Stir at Room Temperature (RT) to 50°C.
-
Anilines: May require heating to 80–100°C.[8]
-
-
Differentiation: The C4 position is significantly more electrophilic than C2. If C2 substitution is observed (rare under mild conditions), lower the temperature.
Drug Development Applications
This scaffold is prevalent in the synthesis of Kinase Inhibitors . The pyridine ring mimics the adenine core of ATP, allowing it to bind to the hinge region of kinase enzymes.
-
C5 Position: Typically directs the scaffold into the "gatekeeper" pocket or solvent-exposed region.
-
C4 Position: Ideal for introducing solubilizing groups (e.g., piperazines, morpholines) via SNAr.
-
C2 Position: Often used to attach the "hinge-binding" motif (e.g., aminopyrimidines or ureas).
Safety & Handling:
-
Hygroscopicity: The hydrate absorbs atmospheric moisture. Weigh quickly or in a glovebox to ensure accurate stoichiometry.
-
Toxicity: Like all halogenated pyridines, assume potential for skin sensitization and eye irritation. Handle in a fume hood.
References
-
Sigma-Aldrich. 2,4-Dichloropyridine-5-boronic acid hydrate Product Sheet. Link
-
Synblock. Chemical Specifications for CAS 1072952-26-1. Link
-
National Institutes of Health (NIH) - PubChem. Boronic Acid Reactivity & Safety Data. Link
- Lutz, M. et al. "Regioselective Functionalization of 2,4-Dichloropyridines." Journal of Medicinal Chemistry. (General reference for pyridine regioselectivity).
-
Frontier Specialty Chemicals. Boronic Acid Building Blocks. Link
Sources
- 1. 2,4-DICHLOROPYRIDINE-5-BORONIC ACID HYDRATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. CAS 1072952-26-1 | 2,4-Dichloropyridine-5-boronic acid hydrate - Synblock [synblock.com]
- 3. 2,4-Dichloropyridine-5-boronic acid hydrate | CAS 1072952-26-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. CAS 1073354-24-1 | 2,4-Dichloropyrimidine-5-boronic acid pinacol ester - Synblock [synblock.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. researchgate.net [researchgate.net]
